molecular formula C16H17N3O2S B2984558 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-2-carboxamide CAS No. 2034346-71-7

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-2-carboxamide

Cat. No.: B2984558
CAS No.: 2034346-71-7
M. Wt: 315.39
InChI Key: KCCAKLHQFYMJHT-UHFFFAOYSA-N
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Description

N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-2-carboxamide is a heterocyclic compound featuring a furan-2-carboxamide core linked to a substituted ethyl chain. This compound’s design combines aromatic heterocycles (pyrazole, thiophene, furan) known for diverse pharmacological properties, including antiviral and insecticidal activities.

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-11-8-12(2)19(18-11)14(13-5-7-22-10-13)9-17-16(20)15-4-3-6-21-15/h3-8,10,14H,9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCAKLHQFYMJHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)C2=CC=CO2)C3=CSC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-2-carboxamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring, a thiophene ring, and a furan moiety, which contribute to its diverse biological activities. The molecular formula is C18H19N3O3SC_{18}H_{19}N_{3}O_{3}S, with a molecular weight of 357.4 g/mol.

PropertyValue
Molecular FormulaC18H19N3O3S
Molecular Weight357.4 g/mol
Chemical StructureStructure

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The pyrazole and thiophene rings may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound can modulate the activity of receptors, potentially influencing signaling pathways related to inflammation and cancer.
  • Hydrophobic Interactions : The trifluoromethoxy group enhances binding affinity through hydrophobic interactions, improving the compound's efficacy against biological targets.

Anticancer Activity

Research indicates that compounds containing pyrazole moieties exhibit significant anticancer properties. For example, studies have shown that similar pyrazole derivatives can inhibit the growth of various cancer cell lines, including lung (A549), colon (HT-29), and liver (SMMC-7721) cancers .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in several studies. A related compound was shown to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting a promising anti-inflammatory profile .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various strains of bacteria and fungi. For instance, derivatives with similar structures have shown effectiveness against drug-resistant strains such as Acinetobacter baumannii and Klebsiella pneumoniae .

Case Studies

  • Anticancer Efficacy :
    • A study evaluated the effect of pyrazole derivatives on cancer cell lines and found that compounds similar to this compound exhibited IC50 values in the low micromolar range against multiple cancer types .
  • Anti-inflammatory Activity :
    • In an experimental model, a derivative of this compound was tested for its ability to reduce inflammation in carrageenan-induced edema in mice. The results indicated significant reduction in swelling comparable to standard anti-inflammatory drugs like indomethacin .
  • Antimicrobial Testing :
    • A series of pyrazole derivatives were screened for antibacterial activity against clinical isolates. One derivative showed high activity against E. coli at concentrations as low as 40 µg/mL .

Comparison with Similar Compounds

N-[4-[2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]phenyl]furan-2-carboxamide

  • Structure : Shares the furan-2-carboxamide group but incorporates a piperazine-sulfonylphenyl substituent.
  • Key Difference : The piperazine-sulfonylphenyl moiety may enhance binding to viral enzymes compared to the pyrazole-thiophene chain in the target compound.

N-{[2-(Cyanoacetyl)hydrazinyl]carbonothioyl}furan-2-carboxamide (a2)

  • Structure: Furan-2-carboxamide linked to a cyanoacetyl-hydrazinylthiourea group.
  • Activity : Part of a series of insect growth regulators with 70–89% synthetic yield. Exhibits insecticidal properties, likely due to thiourea-mediated enzyme inhibition .
  • Key Difference: The thiourea bridge and cyano group contrast with the ethyl-pyrazole-thiophene chain, directing activity toward insect targets rather than viral enzymes.

N-(3-Methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-thiadiazole-2-carboxamide (18m)

  • Structure : Thiadiazole-carboxamide core with pyridinyl and methoxyphenyl substituents.

Thiazol-5-ylmethyl Carbamate Derivatives (e.g., compound p)

  • Structure : Thiazole-carbamate linkage with hydroperoxy and phenyl groups.
  • Activity : Designed as protease inhibitors; hydroperoxy groups may enhance oxidative stability or reactivity .
  • Key Difference : Carbamate vs. carboxamide functional groups result in differing hydrolysis rates and bioavailability.

Comparative Analysis Table

Compound Class Core Structure Key Substituents Bioactivity Reference
Target Compound Furan-2-carboxamide Ethyl-pyrazole-thiophene Potential antiviral (inferred)
Piperazine-sulfonylphenyl analog Furan-2-carboxamide Piperazine-sulfonylphenyl Antiviral (docking-proven)
Thiourea-furan derivatives Furan-2-carboxamide Cyanoacetyl-hydrazinylthiourea Insecticidal
Thiadiazole-carboxamides Thiadiazole-carboxamide Pyridinyl/methoxyphenyl Undisclosed (structural focus)
Thiazole-carbamates Thiazole-carbamate Hydroperoxy, phenyl Protease inhibition

Key Findings

Heterocyclic Influence : Pyrazole and thiophene in the target compound may offer unique π-π stacking or hydrogen-bonding interactions compared to thiadiazole or thiazole cores .

Bioactivity Divergence : Furan-carboxamide derivatives exhibit varied activities (antiviral, insecticidal) depending on substituents. The target compound’s pyrazole-thiophene chain may optimize viral enzyme binding, while thiourea analogs target insect physiology .

Synthetic Accessibility : High yields (70–89%) in thiourea-furan analogs suggest efficient synthesis routes, though the target compound’s synthetic complexity is unclear .

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